tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
Overview
Description
tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.35 g/mol . It is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and cyclopentyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate involves its hydrolysis to form the corresponding alcohol and carbamic acid. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(benzyloxy)carbamate: This compound has a similar structure but contains a benzyloxy group instead of a cyclopentyl group.
tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate: This compound has a more complex cyclic structure compared to this compound.
The uniqueness of this compound lies in its specific cyclopentyl and hydroxypropan-2-yl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)8-10-6-4-5-7-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEBLWDLKHDYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454913-95-1 | |
Record name | tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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